REACTION_CXSMILES
|
Cl[C:2](Cl)([C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][C:8]([OH:16])([CH2:9]3)[CH2:7]1)[CH2:13]2)[C:3]([OH:5])=[O:4].[OH-].[Na+].[Na].C([O-])(O)=[O:22].[Na+].C(=O)=O.Cl>O>[OH:16][C:8]12[CH2:14][CH:12]3[CH2:11][CH:10]([CH2:15][C:6]([C:2](=[O:22])[C:3]([OH:5])=[O:4])([CH2:13]3)[CH2:7]1)[CH2:9]2 |f:1.2,4.5,^1:19|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
[Na]
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Name
|
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
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Name
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mixture
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(=O)=O
|
Name
|
|
Quantity
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32 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
|
Quantity
|
38.67 g
|
Type
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reactant
|
Smiles
|
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
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Name
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Formula IX
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(C12CC3(CC(CC(C1)C3)C2)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give a hazy solution
|
Type
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CUSTOM
|
Details
|
The reaction vessel was fitted with a reflux condenser/argon inlet
|
Type
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TEMPERATURE
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Details
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After heating for approximately 6 hours the mixture
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Duration
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6 h
|
Type
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TEMPERATURE
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Details
|
to cool to room temperature
|
Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ethyl acetate (4×300 ml)
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Type
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EXTRACTION
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Details
|
The aqueous layer (pH 0.37) after the first extraction with ethyl acetate
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Type
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ADDITION
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Details
|
was lowered to pH 0.18 by the addition of concentrated HCl (approximately 2 ml)
|
Type
|
WASH
|
Details
|
washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed at reduced pressure
|
Name
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|
Type
|
product
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)C(C(=O)O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |